molecular formula C17H12N2O B3023422 2-Naphthalen-2-yl-benzooxazol-5-yl-amine CAS No. 95888-12-3

2-Naphthalen-2-yl-benzooxazol-5-yl-amine

Cat. No.: B3023422
CAS No.: 95888-12-3
M. Wt: 260.29 g/mol
InChI Key: YUVSHBCMUZGXKP-UHFFFAOYSA-N
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Description

2-Naphthalen-2-yl-benzooxazol-5-yl-amine is a useful research compound. Its molecular formula is C17H12N2O and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • A study focused on synthesizing novel heterocyclic compounds related to 2-Naphthalen-2-yl-benzooxazol-5-yl-amine, exploring their antibacterial and antifungal properties. These compounds demonstrated varying levels of activity against both Gram-positive and Gram-negative bacteria, as well as different fungal strains, indicating their potential as leads for developing new antimicrobial agents (Patel & Patel, 2015).

Chemical Characterization and Photophysical Studies

  • Another area of research involves the synthesis and characterization of novel 1,4‐naphthoquinone derivatives and their metal complexes, exploring their use in antimicrobial applications and their photophysical properties. This work highlights the compound's role as a ligand for creating complexes with potential biological activities (Ekennia et al., 2018).

Potential Applications in Material Science

  • Research into the synthesis and properties of naphtho-fused heterocycles, including those derived from this compound, focuses on developing new materials with potential applications in electronics, such as organic light-emitting materials and sensors. These studies explore the compounds' electrophilic substitution reactions and their implications for creating materials with desired photophysical properties (Aleksandrov et al., 2018).

Excited State Intramolecular Proton Transfer (ESIPT) Inspired Studies

  • Investigations into fluorescent chemosensors have also been conducted, utilizing derivatives of this compound for the selective detection of anions. This research contributes to the development of sensitive and selective probes for environmental and biological applications (Nayak et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with nuclear receptors and tyrosine-protein phosphatases . These targets play crucial roles in cellular signaling and regulation of gene expression.

Mode of Action

Based on the behavior of structurally similar compounds, it may bind directly to its targets and modulate their activity . This interaction could lead to changes in cellular signaling pathways and gene expression.

Biochemical Pathways

Related compounds have been shown to influence pathways involving nuclear receptors and tyrosine-protein phosphatases . These pathways can have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

The compound is a solid at room temperature, with a predicted melting point of 19095° C and a predicted boiling point of 4640° C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Modulation of nuclear receptors and tyrosine-protein phosphatases can have wide-ranging effects on cellular function, potentially influencing cell growth, differentiation, and apoptosis .

Safety and Hazards

The specific safety and hazard information for “2-Naphthalen-2-yl-benzooxazol-5-yl-amine” was not available in the sources I found. As with any chemical, it’s important to handle it with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety information .

Future Directions

The future directions for the use of “2-Naphthalen-2-yl-benzooxazol-5-yl-amine” are not specified in the sources I found. Its use would likely depend on the results of ongoing research and development efforts .

Properties

IUPAC Name

2-naphthalen-2-yl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-14-7-8-16-15(10-14)19-17(20-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVSHBCMUZGXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95888-12-3
Record name 95888-12-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

80 μmol of 2,4-diaminophenol.2HCl and 80 μmol of naphthalene-2-carboxylic acid were dissolved in 100 mg of PPA, and then, the mixed solution was stirred at a temperature of 180° C. for 3 to 4 hours. After completion of the reaction, the reaction solution was cooled, neutralized with 10% NaOH, and filtered by using distilled water for recrystallization in a slow manner, thereby obtaining 15.6 mg of 2-(naphthalene-2-yl)benzo[d]oxazole-5-amine (Derivative #3) (yield: 75%).
Quantity
80 μmol
Type
reactant
Reaction Step One
Quantity
80 μmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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